molecular formula C7H9Cl2N3 B070290 5-(Aminomethyl)picolinonitrile dihydrochloride CAS No. 182291-88-9

5-(Aminomethyl)picolinonitrile dihydrochloride

Cat. No. B070290
M. Wt: 206.07 g/mol
InChI Key: WSSRNNITAOUXBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves novel approaches or adaptations of existing methods. For example, the synthesis of a tetrachlorocobaltate(II) salt with 2-amino-5-picolinium showcases a method for creating crystallized complexes involving picolinic derivatives (Tahenti et al., 2020). Similarly, green chemistry synthesis methods have been employed to create compounds like 2-amino-3-[(E)-(2-pyridyl)methylideneamino]but-2-enedinitrile monohydrate, demonstrating solvent-free aldol condensation (Altaf & Stoeckli-Evans, 2010).

Molecular Structure Analysis

Molecular structure characterization often relies on spectroscopic and crystallographic methods. The structure of complexes such as the tetrachlorocobaltate(II) salt with 2-amino-5-picolinium was determined using X-ray crystallography, highlighting the layered arrangement of organic and inorganic components and the role of hydrogen bonding in the crystal structure (Tahenti et al., 2020).

Chemical Reactions and Properties

Reactions involving picolinic derivatives can lead to a variety of compounds. The study by Lee and Kim (1993) explores reactions of 5-(arylimino)-4-chloro-5H-1,2,3-dithiazoles with alkylamines, offering insights into novel synthesis pathways and reaction mechanisms that could be relevant for synthesizing aminomethyl picolinonitrile derivatives (Lee & Kim, 1993).

Physical Properties Analysis

The physical properties of related compounds, such as stability and crystallinity, can be influenced by their structural features. For instance, compounds belonging to the 1,6-hexanediones and 1,8-hexanedione dihydrochlorides classes demonstrate varied stability and hygroscopicity, which are important physical characteristics (Agababyan et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other molecules, are critical for understanding the behavior of compounds under different conditions. Studies on the synthesis and reactions of compounds like 5-amino-4-aminomethyl-1-aryl-v-triazolines provide valuable information on their reactivity and potential pathways for generating novel compounds (Pocar et al., 1972).

Scientific Research Applications

Anticancer Applications

  • Synthesis of Polyhalo 2-Aryl-4-Aminoquinazolines and 3-Amino-Indazoles : A study described the synthesis of a series of polyhalo 2-aryl-4-aminoquinazolines and 3-amino-indazoles by reacting polyhalo isophthalonitriles with amidine hydrochlorides and hydrazines, respectively. These compounds demonstrated significant anticancer activities in vitro against various human cell lines, highlighting the potential of 5-(Aminomethyl)picolinonitrile dihydrochloride derivatives in cancer treatment (Yan et al., 2013).

Antiviral Applications

  • Novel Diaryltriazines as Potent HIV-1 RT Inhibitors : Another research evaluated diaryltriazine derivatives with a picolinonitrile moiety, showcasing outstanding activities against various HIV-1 strains. These findings underline the importance of picolinonitrile derivatives in developing new antiviral agents (Huang et al., 2017).

Synthesis of Metallo-Phthalocyanines

  • Anti-Cholinesterase, α-Glucosidase Inhibitory, Antioxidant, and DNA Nuclease Properties : This research focused on synthesizing non-peripherally tetra triclosan substituted phthalocyanines and their metallo derivatives, investigating their potential in treating Alzheimer’s diseases and Diabetes mellitus due to their strong inhibitory properties (Barut & Demirbaş, 2020).

Green Chemistry and DNA Research

  • Heavy-Metal-Free Reduction Methodology : The study introduced a green chemistry approach to produce derivatives such as 5-hydrazinoquinoline in an entirely aqueous medium, demonstrating an environmentally friendly synthesis route (Norris et al., 2009).

  • Phototriggered DNA Phosphoramidate Ligation : This research utilized an N-methyl picolinium carbamate protecting group for phototriggered nonenzymatic DNA ligation, offering a novel method for studying protocellular systems and prebiotic nucleic acid synthesis (Cape et al., 2012).

Safety And Hazards

The safety data sheet for 5-(Aminomethyl)picolinonitrile dihydrochloride indicates that it has some hazards associated with it. The signal word is “Warning” and the hazard statement is H302, which means it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required .

properties

IUPAC Name

5-(aminomethyl)pyridine-2-carbonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.2ClH/c8-3-6-1-2-7(4-9)10-5-6;;/h1-2,5H,3,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSRNNITAOUXBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)C#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625929
Record name 5-(Aminomethyl)pyridine-2-carbonitrile--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)picolinonitrile dihydrochloride

CAS RN

182291-88-9
Record name 5-(Aminomethyl)pyridine-2-carbonitrile--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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